![molecular formula C24H27ClN4O2S B2481607 3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 443348-24-1](/img/no-structure.png)

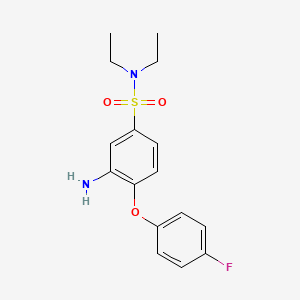

3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound, featuring a 2-amino-3H-quinazolin-4-one scaffold, is part of a series of molecules with significant physiological and pharmaceutical relevance. A derivative of this compound series, 6-amino-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, is synthesized by hydrogenation of its nitro derivative, primarily used as a key building block for potent antagonists of the fibrinogen receptor. The synthesis process involves a sequential process, C-N cross-coupling, and intramolecular amidation, using 2-bromo-5-nitrobenzoic acid methyl ester and 4-Boc-piperazine-1-carboxamidine as key components. The method shows potential for designing various 2-amino-3H-quinazolin-4-ones (Kornylov et al., 2017).

Pharmacological Applications

- Quinazoline derivatives containing piperazine analogs, synthesized via substitution reactions, exhibit potent antiproliferative activities against various cell lines. Specifically, a derivative named C9 has shown remarkable biological activity against A549 and PC-3 cells, almost equivalent to the control gefitinib, indicating its potential as an antitumor agent (Li et al., 2020).

- Some quinazoline derivatives exhibit significant antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas, indicating their potential as antimicrobial agents (Kale & Durgade, 2017).

- A series of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on various substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety have been synthesized and shown noteworthy antimicrobial activity, suggesting their potential as a novel class of antimicrobial agents (Patel et al., 2012).

Quality Control and Synthesis Optimization

- A quality control method has been developed for a leader compound among derivatives of triazoloquinazolinones, which shows promise as an antimalarial agent. The quality control includes various indicators such as solubility, identification using infrared and ultraviolet spectroscopy, related impurities, and assay by potentiometric titration, ensuring the integrity and effectiveness of the compound for further in-depth studies (Danylchenko et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amino}ethyl)phenol, have been found to interact with the estrogen receptor beta .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Compounds with similar structures have been found to interact with the 5-hydroxytryptamine receptor 2a . This interaction could potentially affect serotonin signaling pathways, which play crucial roles in mood regulation, sleep, and cognition .

Pharmacokinetics

Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, certain compounds need to be stored in dark places and under an inert atmosphere to maintain their stability .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 2-amino-4(3H)-quinazolinone with 3-bromo-1-hexanethiol, followed by the reaction of the resulting intermediate with 4-(3-chlorophenyl)piperazine and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-4(3H)-quinazolinone", "3-bromo-1-hexanethiol", "4-(3-chlorophenyl)piperazine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4(3H)-quinazolinone with 3-bromo-1-hexanethiol in the presence of a base such as potassium carbonate to form the intermediate 3-(6-hexylsulfanyl-2-quinazolinyl)thiopropanoic acid.", "Step 2: Reaction of the intermediate with 4-(3-chlorophenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylthio-1H-quinazolin-4-one.", "Step 3: Oxidation of the intermediate with an oxidizing agent such as m-chloroperbenzoic acid (MCPBA) to form the final product '3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |

Numéro CAS |

443348-24-1 |

Formule moléculaire |

C24H27ClN4O2S |

Poids moléculaire |

471.02 |

Nom IUPAC |

3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C24H27ClN4O2S/c25-18-7-6-8-19(17-18)27-13-15-28(16-14-27)22(30)11-2-1-5-12-29-23(31)20-9-3-4-10-21(20)26-24(29)32/h3-4,6-10,17H,1-2,5,11-16H2,(H,26,32) |

Clé InChI |

PFUUSXBRNLFTMT-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2481526.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B2481530.png)

![4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2481531.png)

![6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B2481532.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2481536.png)